3-{[(tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}propanoic acid
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Overview
Description
3-{(tert-butoxy)carbonylamino}propanoic acid is an organic compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group, a prop-2-yn-1-yl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(tert-butoxy)carbonylamino}propanoic acid typically involves a series of organic reactions. One common method includes the reaction of a chiral amino alcohol with an appropriate acid. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The prop-2-yn-1-yl group can be added via a nucleophilic substitution reaction using propargyl bromide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{(tert-butoxy)carbonylamino}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
3-{(tert-butoxy)carbonylamino}propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-{(tert-butoxy)carbonylamino}propanoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc group provides protection during synthetic processes, which can be removed under specific conditions to reveal the active amine. The prop-2-yn-1-yl group can undergo further functionalization, making this compound a versatile building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- **3-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-imidazol-5-yl)propanoic acid
- **rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid
Uniqueness
3-{(tert-butoxy)carbonylamino}propanoic acid is unique due to the presence of the prop-2-yn-1-yl group, which provides additional reactivity compared to similar compounds. This makes it particularly useful in the synthesis of complex molecules and materials .
Properties
CAS No. |
2731007-54-6 |
---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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